N-(3-chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide
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Overview
Description
N-(3-chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide is a complex organic compound that features multiple functional groups, including chloro, trifluoromethyl, and pyridine moieties
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
Target of Action
It is known that trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, are important ingredients for the development of agrochemical and pharmaceutical compounds . They are used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives have been used in the synthesis of many agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in their structure is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Pharmacokinetics
The presence of a fluorine atom and a carbon-containing pyridine in the structure of tfmp derivatives, which this compound is a part of, is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Result of Action
Tfmp derivatives are known to have a wide range of potential applications in the agrochemical and pharmaceutical industries .
Action Environment
The demand for tfmp derivatives has been increasing steadily in the last 30 years , suggesting that they are effective in a variety of environments.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pyridine Derivatives: The starting materials, 3-chloro-5-(trifluoromethyl)pyridine and 5-(trifluoromethyl)pyridin-2-ol, are synthesized through halogenation and nucleophilic substitution reactions.
Coupling Reaction: The pyridine derivatives are then coupled using a suitable coupling agent, such as a palladium catalyst, under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-5-(trifluoromethyl)pyridine
- 5-(trifluoromethyl)pyridin-2-ol
- N-(3-chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)acetamide
Uniqueness
N-(3-chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-chloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2F6N3O2/c21-13-5-11(20(26,27)28)9-29-15(13)7-17(32)31-12-2-3-16(14(22)6-12)33-18-4-1-10(8-30-18)19(23,24)25/h1-6,8-9H,7H2,(H,31,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFERBCHUBNALSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl)OC3=NC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2F6N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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